3-[(4-Cyclohexylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
“Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a type of cyclic olefin . It has a molecular weight of 138.1638 . The IUPAC Standard InChI is InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2, (H,9,10) .
Synthesis Analysis
The synthesis of a similar compound, “Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride”, has been reported. It reacts with methyl aminomethyllambertianate to give an amide of bicyclo[2.2.1]heptan-1,2-dicarbocylic acid with a labdanoid substituent .Molecular Structure Analysis
The crystal structure of a related compound, “(+)-cinchoninium (+)-bicyclo[2.2.1]hept-5-ene-trans-2-carboxyl-3-carboxylate (S,S) - 2”, has been analyzed using X-ray diffraction . This analysis revealed important secondary interactions between the ions that are responsible for the diastereomeric separation process .Chemical Reactions Analysis
“Bicyclo[2.2.1]hept-2-ene” is used in the transition metal-catalyzed dimerization of alkene . The vinylic polymerization of “bicyclo[2.2.1]hept-2-ene” (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported .Physical and Chemical Properties Analysis
“Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a solid at room temperature . It has a boiling point of 96 °C (lit.) and a melting point of 44-46 °C (lit.) .Properties
IUPAC Name |
3-(4-cyclohexylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-18(16-13-6-7-14(12-13)17(16)19(23)24)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h6-7,13-17H,1-5,8-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNXCJKQLZETLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3C4CC(C3C(=O)O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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